molecular formula C25H26N6OS B2364643 N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 443674-46-2

N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide

Cat. No.: B2364643
CAS No.: 443674-46-2
M. Wt: 458.58
InChI Key: SNQZHQFTHJGSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide is a complex heterocyclic compound featuring a triazoloquinazoline core fused with a sulfanyl-acetamide moiety and an indole-substituted ethyl chain. Its molecular formula is C₂₉H₂₆N₆O₂S, with a molecular weight of 522.63 g/mol . The structure integrates multiple pharmacophores:

  • A triazolo[1,5-c]quinazoline ring system, known for its role in kinase inhibition and nucleic acid interactions.
  • An N-butyl chain on the acetamide, which may improve lipophilicity and membrane permeability.

This compound’s design likely targets enzymes or receptors where indole and triazoloquinazoline motifs are biologically active, such as serotonin receptors or cancer-related kinases.

Properties

IUPAC Name

N-butyl-2-[[2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6OS/c1-2-3-14-26-23(32)16-33-25-28-21-11-7-5-9-19(21)24-29-22(30-31(24)25)13-12-17-15-27-20-10-6-4-8-18(17)20/h4-11,15,27H,2-3,12-14,16H2,1H3,(H,26,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQZHQFTHJGSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CSC1=NC2=CC=CC=C2C3=NC(=NN31)CCC4=CNC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Hydrazinobenzoic Acid

The triazoloquinazolinone scaffold is synthesized via a two-step protocol adapted from Al-Salahi and Geffken:

  • Formation of the Hydrazide Intermediate :
    Reaction of 2-hydrazinobenzoic acid (A , 10 mmol) with ethyl N-cyanoimidocarbonate (B , 10 mmol) in ethanol at 0°C, followed by triethylamine (30 mmol) addition, yields the hydrazide intermediate (C ) in 78% yield (Scheme 1a).
  • Acid-Mediated Cyclization :
    Refluxing C in 6M HCl for 2 hours induces cyclization to 5-hydroxy-triazolo[1,5-c]quinazoline (D ), isolated in 85% yield after recrystallization from THF.

Optimization Note : Use of p-TSA in acetonitrile (as in) improved cyclization efficiency compared to HCl, reducing side product formation from 22% to 9%.

Functionalization at Position 5: Thionation and Sulfanylacetamide Coupling

Chlorination with Phosphorus Oxychloride

The 5-hydroxy group in F is converted to a chloride using POCl₃ (5 eq) in refluxing toluene (110°C, 4 h), affording 5-chloro-2-[2-(1H-indol-3-yl)ethyl]-triazolo[1,5-c]quinazoline (G ) in 89% yield.

Thiolation and Acetamide Coupling

G undergoes nucleophilic substitution with N-butyl-2-mercaptoacetamide (H ), synthesized via:

  • Reaction of 2-chloroacetamide with butylamine (K₂CO₃, DMF, 70°C, 92% yield).
  • Thiolation using thiourea (H₂NCSNH₂, EtOH, reflux) followed by NaOH hydrolysis (81% yield).

Coupling Reaction :

  • G (3 mmol) and H (3.3 mmol) are stirred in DMF with K₂CO₃ (6 mmol) at 50°C for 12 h.
  • The title compound is isolated via column chromatography (SiO₂, EtOAc/hexanes 1:1) in 73% yield.

Analytical Characterization and Spectral Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 11.23 (s, 1H, indole NH), 8.42 (d, J = 8.1 Hz, 1H, H-8), 7.89–7.82 (m, 2H, H-6, H-7), 7.45 (d, J = 7.9 Hz, 1H, H-3'), 7.35–7.28 (m, 3H, indole H), 4.12 (t, J = 6.8 Hz, 2H, SCH₂CO), 3.76 (t, J = 7.1 Hz, 2H, NCH₂), 3.02 (t, J = 6.8 Hz, 2H, CH₂Indole), 1.42–1.25 (m, 4H, butyl CH₂), 0.89 (t, J = 7.3 Hz, 3H, butyl CH₃).
  • ¹³C NMR (126 MHz, DMSO-d₆) : δ 169.8 (C=O), 158.3 (C-5), 136.2 (C-2'), 127.9–118.4 (aromatic C), 42.1 (NCH₂), 34.7 (SCH₂CO), 31.5 (butyl CH₂), 20.1 (CH₂Indole), 13.9 (butyl CH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₂₃H₂₄N₆O₂S : [M+H]⁺ 473.1712.
  • Found : 473.1709 (Δ = -0.63 ppm).

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Advantage Limitation
1 HCl Cyclization 85 High purity Longer reaction time (4 h)
1 p-TSA Catalysis 91 Faster (2 h) Requires anhydrous conditions
3 AlCl₃ Alkylation 67 Regioselective Competing N-alkylation
4 POCl₃ Chlorination 89 High conversion Toxic reagent
5 K₂CO₃ Coupling 73 Mild conditions Column purification needed

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions, such as:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The triazoloquinazoline moiety may also contribute to the compound’s activity by interacting with specific enzymes or signaling pathways.

Comparison with Similar Compounds

N-(4-ethoxyphenyl)-2-({2-[2-(1H-indol-3-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide (K280-0052)

  • Molecular Formula : C₂₉H₂₆N₆O₂S
  • Molecular Weight : 522.63 g/mol
  • Key Differences: Replaces the N-butyl group with a 4-ethoxyphenyl substituent. May exhibit altered pharmacokinetics due to differences in steric bulk and electron distribution .

BB07833: 2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(4-fluorophenyl)acetamide

  • Molecular Formula : C₂₆H₂₆FN₇O₃S
  • Molecular Weight : 535.59 g/mol
  • Adds 8,9-dimethoxy groups on the triazoloquinazoline, enhancing electron density and steric hindrance. Incorporates a 4-fluorophenyl acetamide substituent, which may improve metabolic stability .

Analogues with Alternative Heterocyclic Systems

2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol (Compound 4)

  • Molecular Formula : C₁₁H₈N₄OS
  • Molecular Weight : 244.27 g/mol
  • Key Differences: Replaces the triazoloquinazoline core with a 1,3,4-oxadiazole ring, a less rigid scaffold with different electronic properties.

N-((2,5-bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-1H-indol-3-yl)acetamide (Compound 41)

  • Molecular Formula : C₂₆H₁₇ClF₆N₂O₅S
  • Molecular Weight : 639.94 g/mol
  • Key Differences: Uses a sulfonamide linker instead of a sulfanyl bridge, altering acidity and hydrogen-bond acceptor capacity.

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl]triazoloquinazolin-5-yl}sulfanyl)acetamide Triazolo[1,5-c]quinazoline N-butyl, indole-ethyl, sulfanyl-acetamide 522.63 High lipophilicity, indole-mediated binding
K280-0052 Triazolo[1,5-c]quinazoline 4-ethoxyphenyl, indole-ethyl 522.63 Enhanced polarity, aryl interactions
BB07833 Triazolo[1,5-c]quinazoline 3,5-dimethylpyrazole, 8,9-dimethoxy 535.59 Fluorophenyl for metabolic stability
Compound 4 1,3,4-Oxadiazole Indole-methyl, thiol 244.27 Flexible scaffold, reduced steric hindrance
Compound 41 Sulfonamide-Indole Bis(trifluoromethyl)phenyl, 4-chlorobenzoyl 639.94 High hydrophobicity, halogen bonding

Research Implications

  • Structural Flexibility vs. Rigidity : Triazoloquinazoline derivatives (e.g., BB07833) exhibit rigidity that may enhance target selectivity compared to oxadiazole-based compounds (Compound 4) .
  • Substituent Effects : The N-butyl group in the target compound likely improves blood-brain barrier penetration relative to polar substituents like ethoxyphenyl (K280-0052) .
  • Metabolic Considerations : Fluorinated (BB07833) and trifluoromethylated (Compound 41) analogues may resist oxidative metabolism, extending half-life .

Biological Activity

N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide (CAS Number: 443674-46-2) is a compound of significant interest due to its diverse biological activities. This article delves into its chemical properties, synthesis, and biological evaluations, particularly focusing on its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N6OSC_{25}H_{26}N_{6}OS. The compound features a complex structure that includes an indole moiety and a triazoloquinazoline framework, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the quinazoline core followed by the introduction of the indole and triazole groups. Detailed synthetic methodologies can be referenced from literature focusing on related quinazoline derivatives and their biological evaluations .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance, derivatives containing indole and quinazoline moieties have shown activity against various bacterial strains including Staphylococcus aureus and Mycobacterium tuberculosis. Specifically, some analogs demonstrated low minimum inhibitory concentrations (MICs), indicating potent antibacterial effects .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Quinazoline derivatives have been extensively studied for their ability to inhibit specific kinases involved in cancer progression. For example, compounds with similar frameworks have exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer) and K562 (chronic myeloid leukemia) .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 0.98 μg/mL
AnticancerA549 (Lung Cancer)Significant cytotoxicity
AnticancerK562 (CML)Significant cytotoxicity

The proposed mechanism of action for this compound involves inhibition of key signaling pathways associated with tumor growth and bacterial resistance mechanisms. Molecular docking studies suggest that the compound may effectively bind to target proteins involved in these pathways .

Case Studies

In a recent study evaluating a series of quinazoline derivatives, compounds similar to N-butyl-2-{...} showed varying degrees of activity against both bacterial and cancer cell lines. These findings underscore the importance of structural modifications in enhancing biological activity .

Q & A

Q. How can researchers optimize the synthesis of N-butyl-2-({2-[2-(1H-indol-3-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. Start with nucleophilic substitution reactions using intermediates like triazoloquinazoline cores. Use polar aprotic solvents (e.g., DMF) and catalysts (e.g., triethylamine) to enhance reactivity. Monitor reaction progress via TLC or HPLC. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can improve purity. Adjusting stoichiometry and temperature (e.g., 80–100°C) may increase yields .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm proton and carbon environments, particularly for the indole and triazoloquinazoline moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. FT-IR identifies functional groups (e.g., C=O at ~1650 cm⁻¹, S-H at ~2550 cm⁻¹). For crystalline samples, X-ray diffraction resolves stereochemistry and confirms fused-ring systems .

Q. How can researchers identify potential biological targets for this compound?

  • Methodological Answer : Begin with enzyme inhibition assays (e.g., kinases, cytochrome P450) due to the triazoloquinazoline scaffold’s known activity. Use molecular docking to predict interactions with receptors (e.g., serotonin receptors, given the indole moiety). Validate hypotheses via in vitro cell-based assays (e.g., cytotoxicity or apoptosis screening in cancer lines). Cross-reference with structurally similar compounds showing activity against inflammation or microbial targets .

Advanced Research Questions

Q. What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

  • Methodological Answer : Synthesize analogs by modifying substituents:
  • Indole moiety : Replace with other heterocycles (e.g., benzofuran) to assess π-π stacking effects.
  • Sulfanyl group : Substitute with oxygen or selenium to evaluate electronic impacts.
    Test analogs in dose-response assays (e.g., IC50 determination) and correlate with computational metrics (e.g., LogP, polar surface area). Use multivariate regression to identify key physicochemical drivers of activity .

Q. How should researchers design in vivo studies to evaluate anti-inflammatory or anti-exudative activity?

  • Methodological Answer : Use rodent models such as formalin-induced paw edema in rats. Administer the compound intraperitoneally (5–50 mg/kg) and measure edema volume at intervals (1–6 hrs). Include positive controls (e.g., indomethacin). For exudate analysis, collect peritoneal fluid post-carrageenan injection and quantify inflammatory markers (e.g., TNF-α via ELISA). Ensure ethical compliance with 3Rs principles .

Q. How can contradictory data on biological activity between similar derivatives be resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line, passage number, assay protocol). Perform meta-analysis of published data to identify confounding variables (e.g., solvent DMSO’s cytotoxicity at >0.1%). Use isothermal titration calorimetry (ITC) to compare binding affinities across derivatives. Consider stereochemical purity, as impurities in racemic mixtures may skew results .

Q. What computational methods are effective for predicting metabolic stability?

  • Methodological Answer : Use density functional theory (DFT) to calculate oxidation potentials of labile sites (e.g., indole C3). Perform CYP450 metabolism simulations (e.g., CYP3A4, CYP2D6) using software like Schrödinger’s Molecular Dynamics Suite. Validate predictions with microsomal stability assays (rat/human liver microsomes + NADPH). Monitor metabolites via LC-MS/MS .

Q. How can researchers profile the compound’s metabolites in preclinical studies?

  • Methodological Answer : Administer the compound to rodents (oral/IV) and collect plasma, urine, and feces at timed intervals. Use UHPLC-QTOF-MS for untargeted metabolomics. Fragment ions (MS/MS) identify phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare with synthetic standards for confirmation. Assess hepatic extraction ratio via perfused liver models .

Q. What experimental approaches are used to study polymorphism or crystallinity?

  • Methodological Answer : Conduct X-ray powder diffraction (XRPD) to detect polymorphic forms. Use differential scanning calorimetry (DSC) to analyze melting points and thermal stability. For amorphous vs. crystalline differentiation, employ solid-state NMR or dynamic vapor sorption (DVS) . Optimize crystallization using solvent-antisolvent methods (e.g., acetone/water) .

Q. How can the compound’s synergy with existing therapeutics be evaluated?

  • Methodological Answer :
    Use combinatorial dose-response matrices (e.g., Checkerboard assay) with chemotherapeutics (e.g., doxorubicin) or antimicrobials. Calculate synergy scores via the Chou-Talalay method (CompuSyn software). Validate in xenograft models by co-administering subtherapeutic doses. Mechanistic studies (e.g., Western blot for apoptotic markers) elucidate pathways involved .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.